molecular formula C17H32OSi2 B176415 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol CAS No. 167971-38-2

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol

Cat. No.: B176415
CAS No.: 167971-38-2
M. Wt: 308.6 g/mol
InChI Key: ZVUCWTAOYQSPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol is a chemical compound with the molecular formula C17H32OSi2 and a molecular weight of 308.6 g/mol. This compound is characterized by the presence of both trimethylsilyl and tri(propan-2-yl)silyl groups attached to a penta-1,4-diyn-3-ol backbone. It is a colorless to almost colorless liquid with a clear appearance .

Preparation Methods

The synthesis of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol typically involves the reaction of trimethylsilylacetylene with tri(propan-2-yl)silylacetylene under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium or copper to facilitate the coupling of the acetylenic groups. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to dissolve the reactants and products.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation or chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield alkanes or alkenes.

    Substitution: Nucleophilic substitution reactions can occur with halogens or other nucleophiles, leading to the formation of substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the field of organosilicon chemistry.

    Biology: The compound can be used as a precursor in the synthesis of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its derivatives may lead to the development of new drugs with improved efficacy and safety profiles.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and advanced materials with unique properties.

Mechanism of Action

The mechanism of action of 1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol involves its interaction with various molecular targets and pathways. The presence of silyl groups can enhance the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The specific molecular targets and pathways involved depend on the context of its use, such as in chemical synthesis or biological applications.

Comparison with Similar Compounds

1-Trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol can be compared with other similar compounds, such as:

    1-Trimethylsilyl-1-propyne: This compound has a similar trimethylsilyl group but differs in its overall structure and reactivity.

    Triisopropyl(trimethylsilyl)ethynylsilane: Another compound with similar silyl groups but different connectivity and chemical properties.

The uniqueness of this compound lies in its specific combination of silyl groups and the penta-1,4-diyn-3-ol backbone, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

1-trimethylsilyl-5-tri(propan-2-yl)silylpenta-1,4-diyn-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H32OSi2/c1-14(2)20(15(3)4,16(5)6)13-11-17(18)10-12-19(7,8)9/h14-18H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUCWTAOYQSPHB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)[Si](C#CC(C#C[Si](C)(C)C)O)(C(C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32OSi2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.